molecular formula C18H16ClN3O2S B2733210 2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 688337-48-6

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

Cat. No. B2733210
M. Wt: 373.86
InChI Key: LXHSARHLSQMUFZ-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide, also known as CM-272, is a novel compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling and glucose homeostasis.

Scientific Research Applications

Environmental Contamination and Removal Technologies

Studies on sulfamethoxazole, a sulfonamide with structural similarities to the compound of interest, highlight its persistence as an environmental pollutant and explore various removal technologies. These technologies include adsorption, electrochemical oxidation, and photocatalytic degradation, which are effective due to strong chemical interactions and the generation of hydroxyl radicals for catalytic degradation (Prasannamedha & Kumar, 2020).

Pharmaceutical Applications and Impurities

The review of patent literature on carbonic anhydrase inhibitors for treating glaucoma suggests a potential application of sulfonamide and sulfamide derivatives. These compounds work by diminishing intraocular pressure through the reduction of bicarbonate formation. The innovation in this field emphasizes the ongoing need for novel therapeutic agents, indicating a possible research avenue for new compounds with similar chemical functionalities (Masini et al., 2013).

Antioxidant Capacity and Mechanisms

Research into the mechanisms of antioxidant capacity, particularly involving compounds like ABTS and related assays, illustrates the complex reaction pathways that underlie antioxidant actions. Some antioxidants, especially of phenolic nature, can form coupling adducts with radicals, while others might undergo oxidation without coupling. This distinction is crucial for understanding the antioxidant potential of new compounds and their possible health applications (Ilyasov et al., 2020).

Toxicological Studies

The toxic effects of chlorophenols in aquatic environments, particularly on fish, have been extensively studied. These compounds cause oxidative stress, immune system alterations, endocrine disruption, and in higher concentrations, can induce apoptosis or promote cell proliferation, leading to cancer-prone environments. Understanding these toxic effects and mechanisms is essential for assessing the environmental impact and safety of new chemical compounds (Ge et al., 2017).

properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-24-16-4-2-3-14(11-16)21-17(23)12-25-18-20-9-10-22(18)15-7-5-13(19)6-8-15/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHSARHLSQMUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

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